molecular formula C18H29NO3S B12126932 3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide

3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide

Katalognummer: B12126932
Molekulargewicht: 339.5 g/mol
InChI-Schlüssel: ZMPAQOBXBPHBEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide is an organic compound with the molecular formula C18H29NO3S. This compound is characterized by the presence of a tert-butyl group, a cyclohexyl group, and an ethoxy group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide typically involves the following steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Cyclohexylamine Addition: Cyclohexylamine is then reacted with the benzenesulfonyl chloride derivative to form the N-cyclohexylbenzenesulfonamide.

    Ethoxylation: Finally, the ethoxy group is introduced through an etherification reaction using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and thus exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-cyclohexylbenzenesulfonamide: Lacks the tert-butyl and ethoxy groups, making it less bulky and potentially less active.

    4-tert-butylbenzenesulfonamide: Lacks the cyclohexyl and ethoxy groups, affecting its solubility and reactivity.

    N-ethylbenzenesulfonamide: Contains an ethyl group instead of a cyclohexyl group, altering its steric and electronic properties.

Uniqueness

3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide is unique due to its combination of functional groups, which confer specific steric and electronic properties. These properties influence its reactivity, solubility, and potential biological activity, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C18H29NO3S

Molekulargewicht

339.5 g/mol

IUPAC-Name

3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C18H29NO3S/c1-5-22-17-12-11-15(13-16(17)18(2,3)4)23(20,21)19-14-9-7-6-8-10-14/h11-14,19H,5-10H2,1-4H3

InChI-Schlüssel

ZMPAQOBXBPHBEP-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.